(Trimethylsilyl)methyl isocyanide

Übersicht

Beschreibung

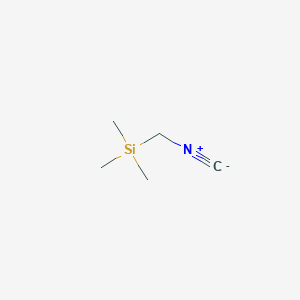

(Trimethylsilyl)methyl isocyanide, also known as (isocyanomethyl)trimethylsilane, is an organosilicon compound with the molecular formula C5H11NSi. It is characterized by the presence of a trimethylsilyl group attached to a methyl isocyanide moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules through various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (trimethylsilyl)methyl isocyanide typically involves the reaction of trimethylsilylmethyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group. The general reaction scheme is as follows:

(CH3)3SiCH2Cl+NaCN→(CH3)3SiCH2NC+NaCl

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: (Trimethylsilyl)methyl isocyanide undergoes a variety of chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form substituted isocyanides.

Addition Reactions: It can add to carbonyl compounds to form imines or amines.

Cycloaddition Reactions: It participates in cycloaddition reactions to form heterocyclic compounds

Common Reagents and Conditions:

Electrophiles: Such as alkyl halides and acyl chlorides.

Carbonyl Compounds: Such as aldehydes and ketones.

Cycloaddition Partners: Such as azides and nitriles

Major Products:

Substituted Isocyanides: Formed through substitution reactions.

Imines and Amines: Formed through addition reactions with carbonyl compounds.

Heterocyclic Compounds: Formed through cycloaddition reactions

Wissenschaftliche Forschungsanwendungen

Chemical Biology and Bioorthogonal Chemistry

Bioorthogonal Reactions

TMS-MeNC has been recognized for its role in bioorthogonal chemistry, particularly in the development of tetrazine-responsive systems. These systems enable the selective release of biomolecules in living organisms without interfering with native biological processes. Studies have demonstrated that TMS-MeNC can facilitate the rapid removal of protecting groups from amines and phenols through isonitrile-induced reactions, which are compatible with cellular environments . This capability allows for precise control over molecular interactions in biological systems.

Case Study: Tetrazine Derivatives

In a notable study, researchers utilized TMS-MeNC to develop tetrazylmethyl derivatives that can be removed under physiological conditions. The reaction was shown to be rapid and near-quantitative, highlighting TMS-MeNC's effectiveness as a bioorthogonal reagent. Cytotoxicity experiments confirmed its compatibility with living organisms, demonstrating potential applications in targeted drug delivery and imaging .

Medicinal Chemistry

Synthesis of Pharmacologically Active Compounds

TMS-MeNC serves as a key intermediate in the synthesis of various pharmacologically active compounds, particularly imidazoles. Imidazoles are prevalent in many natural products and drugs due to their biological activity. The synthesis involving TMS-MeNC allows for the formation of highly functionalized imidazoles through cycloaddition reactions . This method enhances the efficiency of drug development processes by providing a straightforward pathway to complex molecules.

Table 1: Examples of Imidazole Derivatives Synthesized Using TMS-MeNC

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Imidazole A | Imidazole A | Antimicrobial |

| Imidazole B | Imidazole B | Anticancer |

| Imidazole C | Imidazole C | Anti-inflammatory |

Materials Science

Silylene-Isocyanide Complexes

TMS-MeNC has been used to create stable silylene-isocyanide complexes, which exhibit unique properties beneficial for material applications. These complexes can undergo isocyanide-exchange reactions under mild conditions, making them suitable for various synthetic strategies in materials chemistry . The ability to manipulate these complexes allows researchers to design new materials with tailored properties.

Sustainable Synthesis

Continuous Flow Processes

Recent advancements have demonstrated the use of TMS-MeNC in sustainable multicomponent continuous flow processes. Under mildly acidic conditions, it can generate products while maintaining the integrity of sensitive functional groups. This approach not only improves reaction efficiency but also minimizes waste, aligning with green chemistry principles .

Wirkmechanismus

The mechanism of action of (trimethylsilyl)methyl isocyanide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group enhances the stability of the isocyanide moiety, allowing it to participate in a wide range of chemical reactions. The cleavage of the silicon-carbon bond can also facilitate the formation of reactive intermediates, which can then undergo further transformations .

Vergleich Mit ähnlichen Verbindungen

Trimethylsilyl cyanide: Similar in structure but contains a cyanide group instead of an isocyanide group.

Trimethylsilyl isothiocyanate: Contains an isothiocyanate group and exhibits different reactivity.

Tosylmethyl isocyanide: Another isocyanide compound with a tosyl group instead of a trimethylsilyl group

Uniqueness: (Trimethylsilyl)methyl isocyanide is unique due to the presence of the trimethylsilyl group, which imparts greater stability and reactivity compared to other isocyanides. This makes it particularly useful in organic synthesis, where it can be employed in a variety of reactions to form complex molecules .

Biologische Aktivität

(Trimethylsilyl)methyl isocyanide (TMS-MeNC) is a compound that has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in drug delivery and bioconjugation. This article explores the biological activity of TMS-MeNC, emphasizing its mechanisms of action, applications in living systems, and the implications of its use in biomedical research.

TMS-MeNC is characterized by its isocyanide functional group, which imparts distinctive reactivity. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions. The molecular structure can be represented as follows:

- Chemical Formula : CHNSi

- Molecular Weight : 115.22 g/mol

Recent studies have revealed that TMS-MeNC can effectively induce the release of protecting groups from modified biomolecules through a process known as bioorthogonal chemistry. This reaction is particularly notable for its compatibility with physiological conditions, allowing for applications in live systems without causing significant toxicity.

Key Reactions

- Deprotection Mechanism : TMS-MeNC reacts with tetrazine derivatives to facilitate the rapid release of amines and phenols. The reaction proceeds via an intriguing C–Si bond cleavage that accelerates the elimination step, making it significantly faster compared to other isocyanides like n-butyl isocyanide (n-BuNC) .

- Catalysis by Serum Albumin : Human serum albumin has been shown to catalyze the elimination of protective groups when TMS-MeNC is involved, enhancing the efficiency of these reactions under physiological conditions .

Biological Applications

The biological activity of TMS-MeNC extends to various applications in chemical biology and pharmacology:

- Drug Delivery Systems : The ability to release active pharmaceutical ingredients (APIs) in a controlled manner makes TMS-MeNC a valuable tool for developing targeted drug delivery systems.

- Fluorophore Release Studies : In experiments involving zebrafish embryos, TMS-MeNC facilitated the release of fluorophores from modified biomolecules, demonstrating its potential for imaging applications in live organisms .

Case Studies

- Cytotoxicity Experiments : Studies conducted on mammalian cell lines have shown that TMS-MeNC does not exhibit significant cytotoxic effects at concentrations used for deprotection reactions. This suggests a favorable safety profile for its use in biological contexts .

- Zebrafish Embryo Studies : The application of TMS-MeNC in zebrafish models highlighted its ability to function effectively within living organisms, allowing for real-time tracking of biochemical processes .

Comparative Analysis

The following table summarizes key findings related to the biological activity and reactivity of TMS-MeNC compared to other isocyanides:

| Property/Reaction | TMS-MeNC | n-Butyl Isocyanide |

|---|---|---|

| Reaction Rate | High (k = 3.4 × 10 s) | Moderate (k = 0.117 M s) |

| Catalysis by Serum Albumin | Yes | No |

| Cytotoxicity | Low | Variable |

| Compatibility with Living Systems | High | Moderate |

Eigenschaften

IUPAC Name |

isocyanomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NSi/c1-6-5-7(2,3)4/h5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSTVZKPVGMQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332320 | |

| Record name | (Trimethylsilyl)methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30718-17-3 | |

| Record name | (Trimethylsilyl)methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trimethylsilyl)methyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (Trimethylsilyl)methyl isocyanide interact with (η2-formaldehyde)zirconocene complex?

A1: this compound (CN−CH2SiMe3) reacts with the (η2-formaldehyde)zirconocene complex [(Cp2ZrOCH2)2] through an insertion reaction. [] The isocyanide inserts into the zirconium-carbon bond of the complex, resulting in the formation of a new (η1-iminoacyl)zirconocene complex. This complex features a doubly oxygen-bridged structure with the (trimethylsilyl)methyl group attached to the nitrogen of the iminoacyl ligand. []

Q2: What is the structural characterization of the reaction product between this compound and (η2-formaldehyde)zirconocene complex?

A2: The reaction between this compound and (η2-formaldehyde)zirconocene complex yields a specific insertion product: [Cp2ZrOCH2C(=NCH2SiMe3)]2. [] This product has been characterized by X-ray diffraction, confirming its doubly oxygen-bridged C2h-symmetric metallatricyclic structure. [] While the provided abstract doesn't detail the molecular formula or weight, it highlights the key structural features resulting from the insertion reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.